Cas no 497855-68-2 (METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL-)

Methanone, [4-fluoro-2-(trifluoromethyl)phenyl]-2-pyridinyl-, is a fluorinated aromatic ketone characterized by its unique structural features, including a pyridinyl moiety and a trifluoromethyl-substituted phenyl ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it valuable for applications requiring precise molecular tuning. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in cross-coupling reactions and other advanced synthetic transformations. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL- structure
497855-68-2 structure
Product Name:METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL-
CAS No:497855-68-2
MF:C13H7F4NO
MW:269.194397211075
CID:3469717
PubChem ID:11471185
Update Time:2025-10-22

METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL- Chemical and Physical Properties

Names and Identifiers

    • METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL-
    • 497855-68-2
    • SCHEMBL5655050
    • 2-(4-Fluoro-2-(trifluoromethyl)benzoyl)pyridine
    • BTAMZDORVPBKQP-UHFFFAOYSA-N
    • Inchi: 1S/C13H7F4NO/c14-8-4-5-9(10(7-8)13(15,16)17)12(19)11-3-1-2-6-18-11/h1-7H
    • InChI Key: BTAMZDORVPBKQP-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C=C1C(F)(F)F)(C1=NC=CC=C1)=O

Computed Properties

  • Exact Mass: 269.04637650Da
  • Monoisotopic Mass: 269.04637650Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 30Ų

METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009528-250mg
2-(4-Fluoro-2-(trifluoromethyl)benzoyl)pyridine
497855-68-2 97%
250mg
$489.60 2023-09-01
Alichem
A013009528-500mg
2-(4-Fluoro-2-(trifluoromethyl)benzoyl)pyridine
497855-68-2 97%
500mg
$855.75 2023-09-01
Alichem
A013009528-1g
2-(4-Fluoro-2-(trifluoromethyl)benzoyl)pyridine
497855-68-2 97%
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Additional information on METHANONE, [4-FLUORO-2-(TRIFLUOROMETHYL)PHENYL]-2-PYRIDINYL-

Compound CAS No. 497855-68-2: Methanone, [4-Fluoro-2-(Trifluoromethyl)Phenyl]-2-Pyridinyl-

The compound with CAS No. 497855-68-2, known as Methanone, [4-Fluoro-2-(Trifluoromethyl)Phenyl]-2-Pyridinyl-, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has been the subject of extensive research due to its unique structural properties and promising applications in drug design, electronic materials, and advanced chemical synthesis.

Methanone is a functional group characterized by a carbonyl group (C=O) attached to an alkyl or aryl group. In this compound, the methanone group is connected to a substituted phenyl ring and a pyridinyl moiety, creating a highly conjugated system that enhances its electronic properties. The presence of fluorine atoms at specific positions on the phenyl ring further modulates the electronic behavior of the molecule, making it suitable for applications in optoelectronics and organic light-emitting diodes (OLEDs).

The structure of this compound includes a trifluoromethyl group attached to the phenyl ring, which introduces strong electron-withdrawing effects. This feature not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations. Recent studies have shown that such fluorinated aromatic compounds exhibit exceptional stability under harsh chemical conditions, making them ideal candidates for high-performance materials.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the carbon-carbon bonds required for this structure. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.

One of the most exciting developments involving this compound is its application in drug design. The combination of a methanone group with fluorinated aromatic rings creates a molecule with potential pharmacological activity. Recent studies have demonstrated that this compound exhibits selective binding to certain protein targets, suggesting its potential as a lead compound in drug discovery programs.

Moreover, the electronic properties of this compound make it an attractive candidate for use in organic electronics. Its high electron-deficiency due to the trifluoromethyl and fluorine substituents enables efficient charge transport in organic semiconductors. This property has led to investigations into its use in thin-film transistors (TFTs) and flexible electronics.

Another area where this compound has shown promise is in catalysis. The unique electronic environment created by the methanone and fluorinated groups allows for efficient catalytic cycles in various organic transformations. Researchers have reported improved catalytic activity in cross-coupling reactions when using this compound as a ligand or catalyst precursor.

In conclusion, CAS No. 497855-68-2 represents a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing modern chemistry and materials science.

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